PGD2;11-Dehydroprostaglandin F2-alpha

Description

Overview of Prostanoid Signaling Cascades in Biological Systems

Prostanoids are a class of lipid mediators derived from the enzymatic oxidation of arachidonic acid, a 20-carbon polyunsaturated fatty acid released from the cell membrane by phospholipase A2. nih.govnih.gov This family includes prostaglandins (B1171923) (such as PGD2, PGE2, and PGF2α), prostacyclin (PGI2), and thromboxanes (TXA2). bioscientifica.commayocliniclabs.com The synthesis of these molecules is initiated by cyclooxygenase (COX) enzymes, which exist as two main isoforms: the constitutively expressed COX-1, involved in homeostatic functions, and the inducible COX-2, which is upregulated during inflammation. bioscientifica.comnih.gov

The COX enzymes convert arachidonic acid into the unstable intermediate, Prostaglandin (B15479496) H2 (PGH2). bioscientifica.com From this crucial juncture, the pathway diversifies. Specific synthases act on PGH2 to generate the different prostanoids. For instance, PGD2 is formed from PGH2 by the action of PGD synthases (PGDS). bioscientifica.comnih.gov

Once synthesized, prostanoids are rapidly released from the cell and act locally as autocrine or paracrine signaling agents. nih.govnih.gov Their biological effects are mediated by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells. nih.govnih.govplos.org There are eight main types of prostanoid receptors, each with distinct signaling properties. PGD2, for example, primarily interacts with two receptors: the D prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. nih.govplos.orgwikipedia.org

Activation of these receptors triggers intracellular signaling cascades. For example, DP1 receptor activation typically leads to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels, which is often associated with anti-inflammatory effects and vasodilation. nih.govnih.gov In contrast, DP2 receptor activation can increase intracellular calcium levels and is linked to pro-inflammatory responses, such as the recruitment of immune cells. nih.govplos.org This dual receptor system allows PGD2 to exert varied and sometimes opposing effects depending on the cellular context and the receptors expressed. plos.org

Historical Context and Discovery of Prostaglandin D2

The story of prostaglandins began in the 1930s when Ulf von Euler of Sweden and M. W. Goldblatt independently discovered that extracts from seminal fluid could induce smooth muscle contraction. nih.gov They named the active substances "prostaglandins," believing they originated from the prostate gland. nih.gov It was later determined that these compounds are produced in many tissues throughout the body. nih.gov This pioneering work laid the foundation for the field of eicosanoid research, leading to the Nobel Prize in Physiology or Medicine in 1982 for Sune Bergström, Bengt Samuelsson, and John Vane for their research on prostaglandins and related biologically active substances. nih.gov

Within this burgeoning field, Prostaglandin D2 was specifically identified in 1973 by Hamberg. nih.govnih.gov Its synthesis from the common precursor PGH2 is catalyzed by two distinct enzymes: hematopoietic PGD synthase (H-PGDS) and lipocalin-type PGD synthase (L-PGDS). nih.gov L-PGDS is predominantly found in the central nervous system and is known for its role in promoting sleep, while H-PGDS is the primary source of PGD2 in peripheral tissues, particularly in mast cells and other immune cells. nih.gov The discovery of these specific synthases and the subsequent identification of PGD2's dedicated receptors, DP1 and CRTH2 (DP2), have been crucial in unraveling its diverse physiological and pathological functions. nih.govplos.org

Significance of Prostaglandin D2 and 11-Dehydroprostaglandin F2-alpha in Biological Regulation

The biological significance of PGD2 is extensive and multifaceted, stemming from its ability to act on two distinct receptors and its conversion into a series of active metabolites. One of its key metabolites is 9α,11β-Prostaglandin F2 (also known as 11-epi-PGF2α), which is formed through the action of an 11-ketoreductase enzyme. nih.govnih.gov This compound is structurally a stereoisomer of PGF2α. nih.gov For clarity in the context of its metabolic origin from PGD2, which has a keto group at position 11, the term "11-Dehydroprostaglandin F2-alpha" has been used, though it is chemically more accurately described as a reduced product. Another important urinary metabolite used as a biomarker for systemic PGD2 production is 2,3-dinor-11β-PGF2α. mayocliniclabs.comcaymanchem.com

The roles of PGD2 and its metabolites span from maintaining homeostasis to driving disease processes:

Allergic Inflammation: PGD2 is a major prostanoid produced by mast cells upon allergen exposure. plos.orgwikipedia.org Through its action on the CRTH2 (DP2) receptor, it recruits Th2 cells, eosinophils, and basophils to sites of inflammation, playing a critical role in allergic diseases like asthma and allergic rhinitis. plos.orgwikipedia.org Urinary levels of PGD2 metabolites are often elevated in patients with asthma. caymanchem.com

Sleep and Body Temperature Regulation: In the brain, PGD2 produced by L-PGDS is a potent endogenous sleep-promoting substance. wikipedia.orgmedchemexpress.com It is also involved in regulating body temperature, often acting in opposition to PGE2. wikipedia.org

Male Sexual Development: PGD2 plays a crucial role in testicular development by helping to maintain high levels of the SOX9 transcription factor, which is essential for male differentiation. wikipedia.org

Inflammation: The role of PGD2 in inflammation is complex and context-dependent. nih.gov While its activity via the CRTH2 receptor is generally pro-inflammatory, signaling through the DP1 receptor can have anti-inflammatory effects by inhibiting the recruitment of certain immune cells. nih.govnih.gov

Cardiovascular Effects: PGD2 can cause vasodilation, which is notably responsible for the flushing reaction associated with high doses of niacin. wikipedia.org Conversely, it can also induce vasoconstriction in other vascular beds. wikipedia.org

Hair Growth: Elevated levels of PGD2 in scalp hair follicles have been linked to the inhibition of hair growth and may contribute to male pattern baldness. wikipedia.org

The conversion of PGD2 to 9α,11β-PGF2α is significant because this metabolite is itself biologically active. nih.gov It has been shown to stimulate the Prostaglandin F receptor (FP receptor), leading to downstream effects such as the induction of the Slug transcription factor in breast cancer cells, which can affect cell survival. nih.gov This metabolic conversion highlights an important principle in eicosanoid biology: the biological impact of a primary prostanoid is often extended and modified by its subsequent enzymatic transformation into other active compounds.

Below are tables summarizing the key enzymes in the PGD2 metabolic pathway and the receptors through which PGD2 exerts its effects.

Table 1: Key Enzymes in the Prostaglandin D2 Metabolic Pathway

| Enzyme | Function | Precursor | Product |

| Cyclooxygenase (COX-1, COX-2) | Converts arachidonic acid into PGH2. bioscientifica.comnih.gov | Arachidonic Acid | Prostaglandin H2 (PGH2) |

| PGD Synthase (H-PGDS, L-PGDS) | Isomerizes PGH2 to produce PGD2. bioscientifica.comnih.gov | Prostaglandin H2 (PGH2) | Prostaglandin D2 (PGD2) |

| 11-Ketoreductase (e.g., AKR1C3) | Reduces the 11-keto group of PGD2. nih.govnih.gov | Prostaglandin D2 (PGD2) | 9α,11β-Prostaglandin F2 (11-epi-PGF2α) |

| 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | Oxidizes the 15-hydroxyl group, leading to inactivation. nih.gov | 9α,11β-Prostaglandin F2 | 15-keto-9α,11β-PGF2 |

Table 2: Prostaglandin D2 Receptors and Their Primary Signaling Mechanisms

| Receptor | Alternative Name | Primary Signaling Pathway | General Biological Effect |

| DP1 | PTGDR | Increases intracellular cAMP. nih.govnih.gov | Often anti-inflammatory, vasodilation, inhibition of immune cell function. nih.govresearchgate.net |

| CRTH2 | DP2, PTGDR2 | Increases intracellular calcium [Ca2+]. nih.gov | Generally pro-inflammatory, chemotaxis of eosinophils, basophils, and Th2 cells. plos.orgwikipedia.org |

Properties

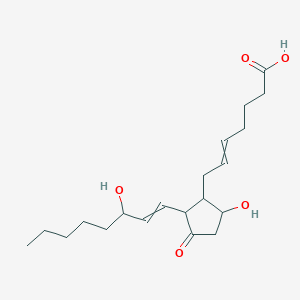

IUPAC Name |

7-[5-hydroxy-2-(3-hydroxyoct-1-enyl)-3-oxocyclopentyl]hept-5-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMBVRSPMRCCGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50866052 |

Source

|

| Record name | 9,15-Dihydroxy-11-oxoprosta-5,13-dien-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Prostaglandin D2 Biosynthesis and Enzymatic Control

Arachidonic Acid Cascade and Cyclooxygenase Involvement (COX-1, COX-2)

The formation of prostaglandins (B1171923), including PGD2, begins with the arachidonic acid cascade. nih.govwikipedia.org Once freed from the cell membrane, arachidonic acid is metabolized by prostaglandin (B15479496) G/H synthase, more commonly known as cyclooxygenase (COX). nih.gov This enzyme catalyzes the conversion of arachidonic acid into the unstable intermediate, prostaglandin H2 (PGH2). nih.govbioscientifica.com

There are two primary isoforms of the COX enzyme, COX-1 and COX-2, which play distinct roles in prostanoid synthesis. researchgate.netbohrium.com

COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate normal physiological functions, or "housekeeping" roles. researchgate.netyoutube.com

COX-2 , in contrast, is typically present at low levels in most cells but its expression is induced by inflammatory stimuli, growth factors, and cytokines. bioscientifica.comresearchgate.netresearchgate.net It plays a dominant role in the production of prostaglandins during inflammation. researchgate.netyoutube.com

Both COX-1 and COX-2 can generate PGH2, which serves as the common precursor for a variety of prostanoids, including PGD2. nih.govnih.govresearchgate.net The specific prostanoid that is ultimately formed depends on the presence of downstream terminal synthases within a given cell type. nih.govnih.gov For instance, studies in human lung mast cells indicate that PGD2 generation is catalyzed exclusively by COX-1. whiterose.ac.uk Conversely, stimulation of intestinal epithelial cells with calcium ionophore appears to produce prostanoids, including PGD2, primarily through COX-2 activity. nih.gov

| Enzyme | Function | Primary Role |

|---|---|---|

| Phospholipase A2 (PLA2) | Releases arachidonic acid from membrane phospholipids (B1166683). youtube.comresearchgate.net | Initiates the arachidonic acid cascade. arizona.edu |

| Cyclooxygenase-1 (COX-1) | Converts arachidonic acid to PGH2. nih.govnih.gov | Constitutive ("housekeeping") prostanoid synthesis. researchgate.netyoutube.com |

| Cyclooxygenase-2 (COX-2) | Converts arachidonic acid to PGH2. nih.govnih.gov | Inducible prostanoid synthesis during inflammation. researchgate.netyoutube.com |

Terminal Prostaglandin D Synthases

The final and committing step in PGD2 biosynthesis is the isomerization of PGH2 to PGD2. nih.gov This reaction is catalyzed by specific enzymes known as prostaglandin D synthases (PGDS). Two distinct types of PGDS have been identified: Lipocalin-Type Prostaglandin D Synthase (L-PGDS) and Hematopoietic Prostaglandin D Synthase (H-PGDS). nih.gov

L-PGDS, also known as β-trace protein, is a member of the lipocalin protein family. nih.govnih.gov It catalyzes the conversion of PGH2 to PGD2 and is a key enzyme in the central nervous system for producing this specific prostaglandin. frontiersin.orgnih.gov

Localization: L-PGDS is primarily found in the central nervous system (specifically in oligodendrocytes and arachnoid trabecular cells), male genital organs, and the human heart. nih.govtaylorfrancis.com It is secreted into the cerebrospinal fluid, where it is a major protein, as well as into seminal plasma and blood plasma. frontiersin.orgnih.gov

Function: Beyond its enzymatic role, L-PGDS functions as a transporter protein. It binds to various small lipophilic molecules, including PGD2 itself, retinoids, bilirubin, and biliverdin, suggesting it acts as an extracellular carrier for these substances. frontiersin.orgnih.govtaylorfrancis.com

Catalytic Mechanism: The catalytic activity of L-PGDS relies on a key cysteine residue (Cys65) within its hydrophobic interior, which is essential for the isomerization of PGH2. nih.govrcsb.org

H-PGDS is a cytosolic enzyme that belongs to the sigma class of the glutathione (B108866) S-transferase (GST) family. nih.gov It requires glutathione as a cofactor for its enzymatic activity. nih.gov

Localization: As its name suggests, H-PGDS is widely distributed in peripheral tissues and is prominently expressed in immune cells, particularly mast cells, antigen-presenting cells, megakaryocytes, and Th2 cells. nih.gov

Function: H-PGDS is the key enzyme for PGD2 production in the context of allergic and inflammatory responses. genecards.org The PGD2 generated by H-PGDS in mast cells and other immune cells acts as a potent mediator in allergy and inflammation. bjbms.org

| Feature | Lipocalin-Type PGDS (L-PGDS) | Hematopoietic PGDS (H-PGDS) |

|---|---|---|

| Other Names | PTGDS, β-trace protein nih.govnih.gov | PTGDS2 genecards.org |

| Enzyme Family | Lipocalin nih.gov | Sigma-class Glutathione S-transferase nih.gov |

| Cofactor Requirement | None required; activity enhanced by sulfhydryl compounds. nih.gov | Requires glutathione. nih.gov |

| Primary Localization | Central nervous system, male genital organs, heart. nih.govtaylorfrancis.com | Mast cells, antigen-presenting cells, Th2 cells. nih.gov |

| Primary Function | Neurological roles (e.g., sleep regulation), transport of lipophilic molecules. nih.govnih.gov | Allergic and inflammatory responses. |

Regulation of Prostaglandin D2 Synthesis Enzyme Expression and Activity

The expression of the COX-2 gene is highly regulated, primarily at the level of transcription. nih.gov Pro-inflammatory cytokines, such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α), are potent inducers of COX-2 expression. bioscientifica.comyoutube.com This upregulation leads to a significant increase in the production of prostaglandins at sites of inflammation. youtube.com Conversely, anti-inflammatory cytokines like IL-4 and IL-10, as well as glucocorticoids, can inhibit or suppress the induction of COX-2 gene expression. bioscientifica.comresearchgate.net This cytokine-mediated control of COX-2 is a critical mechanism for modulating the inflammatory response.

The rate of prostaglandin synthesis is also dependent on two key factors: the availability of the arachidonic acid substrate and the specific enzymes present in the cell. nih.gov

Substrate Availability: The release of arachidonic acid from membrane phospholipids is considered the rate-limiting step in the entire cascade. arizona.edu Various stimuli can activate phospholipase A2, making more substrate available for the COX enzymes. youtube.com Therefore, factors that control phospholipase A2 activity directly impact the potential for PGD2 synthesis. nih.govdoi.org

Enzyme Specificity: The final product of the arachidonic acid cascade is determined by the relative amounts and types of terminal synthases within a cell. nih.govnih.gov A cell that expresses high levels of H-PGDS, such as a mast cell, will predominantly produce PGD2 from the available PGH2 pool. nih.gov In contrast, a cell expressing high levels of prostaglandin E synthase will primarily synthesize PGE2. This cellular specificity in enzyme expression ensures that different prostanoids are produced in different tissues and contexts, allowing for their diverse and specific biological functions. nih.govnih.gov

Prostaglandin D2 Receptor Systems and Intracellular Signal Transduction

Prostaglandin (B15479496) D Prostanoid Receptor 1 (DP1/PTGDR1)

The DP1 receptor, also known as PTGDR1, is a classic G-protein coupled receptor that, when activated, primarily initiates signaling pathways leading to cellular relaxation and inhibition of inflammatory responses. wikipedia.org

The canonical signaling pathway for the DP1 receptor involves its coupling to the stimulatory G-protein, Gαs. wikipedia.orguniprot.orgsmpdb.ca Upon binding of PGD2 to the extracellular domain of the DP1 receptor, a conformational change is induced, leading to the activation of the Gαs subunit. wikipedia.org This activation stimulates the membrane-bound enzyme adenylyl cyclase, which catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). wikipedia.orgsmpdb.ca The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream effector proteins, leading to a specific cellular response. smpdb.ca This signaling cascade is a key mechanism through which PGD2 mediates its effects via the DP1 receptor.

Table 1: Key Molecules in DP1 Receptor Gαs Signaling

| Molecule | Full Name | Function |

|---|---|---|

| DP1/PTGDR1 | Prostaglandin D Prostanoid Receptor 1 | PGD2 receptor that couples to Gαs. |

| Gαs | Stimulatory G-protein alpha subunit | Transduces signal from DP1 to adenylyl cyclase. |

| Adenylyl Cyclase | - | Enzyme that synthesizes cAMP from ATP. wikipedia.org |

| cAMP | Cyclic Adenosine Monophosphate | Second messenger that activates PKA. wikipedia.org |

| PKA | Protein Kinase A | Phosphorylates downstream targets to elicit a cellular response. smpdb.ca |

In addition to the canonical Gαs-cAMP pathway, activation of the DP1 receptor has been shown to induce an increase in intracellular calcium ion (Ca2+) concentration. wikipedia.org However, this mobilization of calcium appears to occur through a mechanism that is independent of inositol 1,4,5-trisphosphate (IP3) signaling. wikipedia.orguniprot.org The precise mechanisms governing this calcium influx and its downstream signaling consequences are still under investigation, but it represents an important, non-canonical signaling arm of the DP1 receptor.

Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (DP2/CRTH2/PTGDR2)

The DP2 receptor, also known as CRTH2 or PTGDR2, is another G-protein coupled receptor for PGD2, but it is structurally and functionally distinct from the DP1 receptor. nih.gov It is prominently expressed on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils.

In contrast to the DP1 receptor, the DP2 receptor couples to the inhibitory G-protein, Gαi. Activation of the DP2 receptor by PGD2 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This antagonistic effect on cAMP production allows the DP2 receptor to counteract the signaling initiated by the DP1 receptor and other Gαs-coupled receptors.

Table 2: Key Molecules in DP2 Receptor Gαi Signaling

| Molecule | Full Name | Function |

|---|---|---|

| DP2/CRTH2/PTGDR2 | Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells | PGD2 receptor that couples to Gαi. |

| Gαi | Inhibitory G-protein alpha subunit | Transduces signal from DP2 to inhibit adenylyl cyclase. |

| Adenylyl Cyclase | - | Enzyme whose activity is inhibited by Gαi. |

| cAMP | Cyclic Adenosine Monophosphate | Intracellular levels are decreased upon DP2 activation. |

A key signaling event following the activation of the DP2 receptor is the mobilization of intracellular calcium. This process is initiated by the G-protein-mediated activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. nih.govnih.gov This rise in intracellular calcium is a critical signal for the activation of various cellular processes, including chemotaxis and degranulation in immune cells.

Beyond the classical G-protein-mediated pathways, the DP2 receptor can also signal through G-protein-independent mechanisms involving beta-arrestins. researchgate.net Upon agonist binding, G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the DP2 receptor. mdpi.com This phosphorylation promotes the recruitment of beta-arrestins to the receptor. mdpi.com The binding of beta-arrestin can lead to receptor desensitization and internalization, but it can also initiate distinct signaling cascades that are independent of G-protein activation. mdpi.comnih.gov This beta-arrestin-mediated signaling adds another layer of complexity to the cellular responses elicited by PGD2 through the DP2 receptor. researchgate.net

Alternative Prostanoid Receptors and Prostaglandin D2 Interactions (e.g., TP, EP3, FP)

While Prostaglandin D2 (PGD2) primarily exerts its biological effects through its two cognate receptors, DP1 and DP2 (also known as CRTH2), a growing body of evidence indicates that its signaling capacity is not exclusively confined to this axis. Promiscuous cross-reactivity among prostanoid receptors has been reported, and PGD2 can interact with other members of the prostanoid receptor family, including the thromboxane (B8750289) (TP), prostaglandin E (EP), and prostaglandin F (FP) receptors. nih.gov These interactions, though often of lower affinity than with DP1/DP2, can be physiologically significant, contributing to the diverse and sometimes opposing effects of PGD2 in different tissues and pathological contexts.

Thromboxane (TP) Receptor Interactions: The interaction between PGD2 and the TP receptor is the most extensively characterized of its alternative signaling pathways. Research has demonstrated that PGD2 can function as a TP receptor agonist, particularly in airway smooth muscle. In guinea pig peripheral lung tissue, PGD2 induces concentration-dependent contractions that are mediated through the activation of TP receptors. nih.gov This effect is significant as it positions PGD2 as a bronchoconstrictor in the peripheral airways, a role that contrasts with some of its other functions. nih.gov The contraction induced by PGD2 in lung parenchyma is comparable to that caused by ovalbumin challenge in sensitized animals, and this effect can be partially reduced by a TP receptor antagonist, SQ-29548. nih.gov This suggests that in allergic responses within the lung, PGD2 released from mast cells contributes to airway constriction partly through the TP receptor. nih.gov Although PGD2 has been shown to activate TP receptors, this interaction may be cell-type specific, as it is considered an unlikely signaling pathway for the activation of type 2 innate lymphoid cells (ILC2s). plos.orgnih.govplos.org

Prostaglandin E (EP3) and F (FP) Receptor Interactions: The interactions of PGD2 with EP3 and FP receptors are less direct and not as well-defined as its binding to TP receptors. Prostanoid receptors can exhibit a degree of cross-reactivity, and certain prostaglandins (B1171923) can stimulate multiple receptor types, albeit at higher concentrations than their primary ligand. arvojournals.org For instance, PGF2α has been shown to stimulate EP3 and TP receptors at higher concentrations. arvojournals.org

The development of dual agonists targeting both FP and EP3 receptors for glaucoma treatment highlights the complex interplay within the prostanoid system. nih.govarvojournals.org A dual FP/EP3 receptor agonist, sepetaprost, produces a more sustained reduction in intraocular pressure (IOP) compared to selective FP receptor agonists like latanoprost. nih.gov This enhanced effect is mediated by the engagement of both receptor types to increase aqueous humor outflow. nih.gov While this research focuses on a synthetic dual agonist, it underscores the potential for cooperative signaling between different prostanoid receptors. The finding that a selective EP3 agonist alone did not significantly lower IOP, but simultaneous stimulation of FP and EP3 receptors did, suggests a synergistic relationship. nih.gov This raises the possibility that endogenous prostanoids like PGD2 could potentially modulate the activity of these receptors under specific physiological conditions, contributing to a broader signaling network.

| Alternative Receptor | Nature of Interaction | Observed Biological Effect | Tissue/Cell Context | Citation |

|---|---|---|---|---|

| Thromboxane (TP) | Agonist | Induces smooth muscle contraction | Guinea pig peripheral lung tissue (airways, arteries, veins) | nih.gov |

| Prostaglandin E3 (EP3) | Potential Modulator (less defined) | Inferred synergistic role in IOP reduction when co-activated with FP receptors | Mouse eye | nih.gov |

| Prostaglandin F (FP) | Potential Modulator (less defined) | Inferred synergistic role in IOP reduction when co-activated with EP3 receptors | Mouse eye | nih.gov |

Complex Interplay and Crosstalk of Prostaglandin D2 Receptor Signaling Pathways

The signaling cascades initiated by PGD2 are not isolated events but are part of a complex and integrated network. Crosstalk occurs at multiple levels: between the two PGD2 receptors (DP1 and DP2), between PGD2 signaling and other prostanoid pathways (such as PGE2), and with other unrelated signaling systems. This intricate interplay is crucial for fine-tuning cellular responses in immunity, inflammation, and tissue homeostasis.

The DP1 and DP2 receptors often mediate opposing effects. DP1 signaling, which increases intracellular cyclic adenosine monophosphate (cAMP), is generally associated with anti-inflammatory outcomes, such as vasodilation and inhibition of immune cell activation. plos.orgnih.gov In contrast, DP2 (CRTH2) activation typically leads to pro-inflammatory responses, including the chemotaxis of eosinophils, basophils, and Th2 lymphocytes, by decreasing cAMP and increasing intracellular calcium. nih.govplos.org However, some cellular responses require the cooperative action of both receptors. For example, the synthesis of leukotriene C4 in eosinophils is dependent on cooperative signaling between DP1 and DP2. researchgate.net

Significant crosstalk exists between the PGD2 and PGE2 signaling axes, particularly within the immune system where these two eicosanoids act as key modulators. Both PGD2 and PGE2 are derived from the cyclooxygenase (COX-2) pathway and play crucial roles in regulating the function of immune cells, such as dendritic cells (DCs) and T cells. nih.gov During the interaction between DCs and T cells, PGD2 produced by DCs can markedly affect the function of both cell types via DP1 and DP2 signaling. nih.govresearchgate.net This occurs in a microenvironment where PGE2 is also active, signaling through its own set of receptors (EP1-4) to suppress or enhance immune responses. nih.govresearchgate.net This co-existence allows for complex regulatory feedback loops where the net immune outcome is determined by the relative balance and integration of signals from both PGD2 and PGE2 receptors.

The signaling pathways downstream of PGD2 receptors can also intersect with other major cellular signaling cascades. For instance, in ILC2s stimulated with a PGD2 metabolite, an upregulation of genes associated with the JAK-STAT signaling pathway has been observed. plos.orgplos.org This indicates a point of convergence where prostanoid signaling can influence cytokine receptor pathways, thereby modulating cellular responses to a wide range of immune signals. Furthermore, PGD2 and its metabolites can potentially activate peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor involved in regulating inflammation and metabolism, adding another layer of complexity to its signaling network. plos.orgnih.govresearchgate.net

| Crosstalk Type | Interacting Pathways | Cellular Context | Functional Outcome | Citation |

|---|---|---|---|---|

| Intra-ligand | DP1 and DP2 (CRTH2) | Eosinophils | Cooperative signaling required for leukotriene C4 synthesis | researchgate.net |

| Inter-prostanoid | PGD2 (DP1/DP2) and PGE2 (EP receptors) | Dendritic Cells, T Cells | Modulation of innate and adaptive immune responses; regulation of T cell differentiation | nih.govresearchgate.net |

| Inter-pathway | PGD2/Metabolite (DP2) and JAK-STAT pathway | Type 2 Innate Lymphoid Cells (ILC2s) | Upregulation of genes related to receptor signaling and eosinophil differentiation | plos.orgplos.org |

| Inter-pathway | PGD2/Metabolites and PPAR-γ | Immune Cells | Potential modulation of immune and inflammatory responses | plos.orgnih.govresearchgate.net |

Prostaglandin D2 Metabolism and the Formation of 11 Dehydroprostaglandin F2 Alpha

Primary Metabolic Pathways of Prostaglandin (B15479496) D2

The initial metabolic fate of PGD2 is determined by two competing pathways, each leading to prostaglandins (B1171923) with distinct biological activities.

Dehydration to J-Series Prostaglandins (PGJ2, Δ12-PGJ2, 15-deoxy-Δ12,14-PGJ2)

One major metabolic route for PGD2 involves a series of non-enzymatic dehydration reactions. nih.govnih.gov This process leads to the formation of the J-series prostaglandins. The initial step is the dehydration of PGD2 to yield prostaglandin J2 (PGJ2). PGJ2 can then undergo further dehydration to form Δ12-PGJ2, which can be subsequently converted to 15-deoxy-Δ12,14-PGJ2. nih.govresearchgate.net These J-series prostaglandins are notable for the presence of an electrophilic carbon atom in the cyclopentenone ring, which allows them to form covalent adducts with cellular macromolecules.

Reduction to 9α,11β-Prostaglandin F2 (11-Dehydroprostaglandin F2-alpha)

The second principal pathway of PGD2 metabolism is its conversion to 9α,11β-prostaglandin F2 (9α,11β-PGF2), also known as 11-dehydroprostaglandin F2-alpha. nih.govnih.gov This reaction involves the reduction of the 11-keto group of PGD2 to a hydroxyl group, resulting in a stereoisomer of PGF2α. nih.gov This metabolite is a significant product of PGD2 metabolism and has been detected in both plasma and urine, particularly after allergen challenges in asthmatic patients. nih.gov

Enzymatic Conversion and Key Metabolizing Enzymes

The metabolic conversion of PGD2 is a highly regulated process orchestrated by several key enzymes that dictate the balance between different metabolic pathways.

11-Ketoreductase Activity

The reduction of PGD2 to 9α,11β-PGF2 is catalyzed by enzymes with 11-ketoreductase activity. nih.govnih.gov In human liver, a 3α-hydroxysteroid/dihydrodiol dehydrogenase isozyme, DD2, has been identified as a major enzyme responsible for this conversion. nih.gov This enzyme exhibits a high affinity for PGD2 and efficiently catalyzes its reduction to 9α,11β-PGF2. nih.gov Similarly, members of the aldo-keto reductase (AKR) superfamily, such as AKR1C3, also possess 11-ketoprostaglandin reductase activity and can convert PGD2 to 9α,11β-PGF2α. nih.gov Prostaglandin F synthase, found in bovine lung, is another enzyme capable of catalyzing the reduction of the 11-keto group of PGD2. nih.gov

15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) plays a crucial role in the inactivation of prostaglandins by oxidizing the 15-hydroxyl group. taylorandfrancis.comwikipedia.org While PGD2 itself is a poor substrate for 15-PGDH, its metabolite, 9α,11β-PGF2, can be further metabolized by this enzyme. nih.govtaylorandfrancis.com The action of 15-PGDH on 9α,11β-PGF2 results in the formation of 15-keto-9α,11β-PGF2, a less active compound that is then subject to further degradation. nih.gov This sequential metabolism, involving initial reduction by 11-ketoreductase followed by oxidation by 15-PGDH, has been demonstrated in cell-free supernatants from human lung, as well as guinea-pig liver and kidney. nih.gov

Beta- and Omega-Oxidation Pathways

Following the initial metabolic conversions, the resulting prostaglandin metabolites are further broken down through beta- and omega-oxidation. Beta-oxidation is a catabolic process that breaks down fatty acid molecules in the mitochondria to generate acetyl-CoA. wikipedia.org This process can also act on prostaglandins, shortening their carboxylic acid side chain. nih.gov Omega-oxidation is an alternative pathway that involves the oxidation of the terminal carbon atom (the ω-carbon) of the fatty acid chain. wikipedia.orgbyjus.com This process, occurring in the smooth endoplasmic reticulum, is also involved in the degradation of prostaglandins. wikipedia.orgnih.gov Together, these oxidation pathways lead to the formation of various water-soluble products that are ultimately excreted in the urine. taylorandfrancis.com

Physiological Significance of Prostaglandin D2 Metabolites

The metabolites of PGD2 are not merely breakdown products but are themselves biologically active molecules with distinct physiological roles. The two main branches of the PGD2 metabolic pathway yield compounds with often contrasting effects, highlighting the complexity of this signaling system.

The J-series prostaglandins, particularly 15d-PGJ2, are well-recognized for their potent anti-inflammatory and pro-apoptotic activities. nih.gov These effects are largely mediated through their interaction with nuclear receptors and transcription factors.

PPARγ Activation: 15d-PGJ2 has been identified as a high-affinity, natural ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a critical role in adipogenesis and the regulation of inflammation. nih.govnih.govcaymanchem.com The binding of 15d-PGJ2 to PPARγ activates the receptor, leading to the transcription of target genes. nih.gov For example, activation of PPARγ by 15d-PGJ2 can induce the differentiation of fibroblasts into adipocytes and upregulate the expression of antioxidant enzymes like catalase. nih.govmedchemexpress.com This interaction is a key mechanism through which J-series prostaglandins exert their anti-inflammatory effects. nih.gov

| Prostaglandin | Receptor/Target | Effect |

| 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) | Peroxisome Proliferator-Activated Receptor-γ (PPARγ) | Acts as a selective agonist, inducing adipocyte differentiation and regulating gene expression. nih.govmedchemexpress.comsigmaaldrich.com |

| 15d-PGJ2 | Nuclear Factor-kappa B (NF-κB) | Inhibits activation and DNA binding, suppressing the expression of pro-inflammatory genes. nih.govnih.gov |

| 15d-PGJ2 | IκB Kinase (IKK) | Directly inhibits IKK, preventing the degradation of IκB and subsequent NF-κB activation. nih.govnih.gov |

NF-κB Inhibition: A crucial aspect of the anti-inflammatory action of 15d-PGJ2 is its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a key transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2. mdpi.comrupress.org 15d-PGJ2 can suppress NF-κB activity through multiple mechanisms. It has been shown to directly inhibit the IκB kinase (IKK) complex, which is essential for the activation of NF-κB. nih.govnih.gov Additionally, due to its electrophilic nature, 15d-PGJ2 can covalently modify critical cysteine residues on both IKK and the NF-κB subunits themselves, thereby preventing NF-κB from binding to DNA and initiating transcription. nih.gov This inhibition occurs through both PPARγ-dependent and PPARγ-independent mechanisms. nih.gov

In contrast to the chemically reactive J-series prostaglandins, 9α,11β-PGF2 is a chemically stable metabolite. caymanchem.com Its formation is an enzymatic, stereospecific conversion from PGD2. caymanchem.com While it is a substrate for further metabolism, its relative stability has made it an important and reliable biomarker for quantifying the in vivo production of its parent compound, PGD2. nih.gov

Physiological and Pathophysiological Functions of Prostaglandin D2 Signaling

Modulation of Immune Responses and Inflammation

The influence of PGD2 on the immune system is multifaceted, exhibiting both pro- and anti-inflammatory properties that are receptor-dependent. This duality allows for a nuanced regulation of the inflammatory cascade, from initiation to resolution.

Pro-inflammatory Mechanisms via DP2/CRTH2

Activation of the DP2/CRTH2 receptor by PGD2 predominantly triggers pro-inflammatory responses. nih.govnih.gov This receptor is preferentially expressed on key effector cells of type 2 immunity, including T helper 2 (Th2) cells, eosinophils, and basophils. nih.govresearchgate.net PGD2 binding to DP2/CRTH2 initiates a signaling cascade that leads to the chemotaxis, or directed migration, of these cells to sites of inflammation. nih.govnih.govdrugbank.com This recruitment of inflammatory cells is a hallmark of allergic reactions and other inflammatory conditions. nih.gov

Specifically, PGD2 has been shown to be a potent chemoattractant for eosinophils, basophils, and Th2 lymphocytes. nih.govdrugbank.comscilit.com This directed cell movement contributes to the accumulation of these cells at inflammatory foci, thereby amplifying the inflammatory response. nih.gov Beyond chemotaxis, PGD2 signaling through DP2/CRTH2 can also up-regulate the expression of adhesion molecules, further facilitating the infiltration of leukocytes into tissues. nih.gov

Anti-inflammatory Mechanisms via DP1

In contrast to the pro-inflammatory effects mediated by DP2/CRTH2, the activation of the DP1 receptor by PGD2 generally leads to anti-inflammatory and immunomodulatory outcomes. nih.govresearchgate.net DP1 signaling has been shown to inhibit the migration and activation of various immune cells, including dendritic cells and neutrophils. nih.govresearchgate.net

Furthermore, PGD2 signaling through the DP1 receptor has been implicated in the activation of the transcription factor Nrf-2 (Nuclear factor erythroid 2-related factor 2). Nrf-2 is a master regulator of the antioxidant response and plays a critical role in protecting cells from oxidative stress-induced damage. By activating Nrf-2, PGD2 can contribute to the resolution of inflammation and the restoration of tissue homeostasis.

Role in Resolution of Inflammation

The resolution of inflammation is an active process that is essential for restoring tissue function and preventing chronic disease. youtube.com PGD2, primarily through its interaction with the DP1 receptor, plays a significant role in this pro-resolution phase. nih.gov By inhibiting the recruitment and activation of pro-inflammatory cells like neutrophils and promoting the switch of macrophages towards a pro-resolving phenotype, PGD2 helps to terminate the inflammatory response. youtube.com

Allergic Disease Pathogenesis

PGD2 is a key mediator in the pathogenesis of various allergic diseases, where it contributes to both the early and late phases of the allergic reaction. nih.gov Its production is significantly increased in response to allergen exposure, particularly by mast cells. nih.gov

Involvement in Allergic Asthma and Airway Inflammation

In allergic asthma, PGD2 plays a pivotal role in driving airway inflammation and hyperresponsiveness. nih.govnih.govkjim.org Following an allergen challenge, levels of PGD2 are markedly elevated in the airways of asthmatic individuals. nih.gov This increase in PGD2 contributes to the characteristic features of asthma, including bronchoconstriction and the recruitment of inflammatory cells into the lungs. nih.govrupress.org

The pro-inflammatory effects of PGD2 in asthma are largely mediated through the DP2/CRTH2 receptor. nih.govkjim.org Activation of this receptor on eosinophils and Th2 cells leads to their accumulation in the airways, resulting in the release of pro-inflammatory cytokines, such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13). kjim.orgrupress.org These cytokines perpetuate the inflammatory cascade, leading to airway remodeling, mucus hypersecretion, and bronchial hyperreactivity. nih.gov Furthermore, PGD2 can enhance the production of leukotrienes, another class of potent pro-inflammatory mediators, by eosinophils. nih.gov

Conversely, activation of the DP1 receptor in the airways can have protective effects, including smooth muscle relaxation and inhibition of inflammatory cell migration. nih.gov However, in the context of allergic asthma, the pro-inflammatory actions of PGD2 via DP2/CRTH2 appear to be dominant.

| Receptor | Cell Types | Key Functions | References |

|---|---|---|---|

| DP2/CRTH2 | Eosinophils, Basophils, Th2 cells | Chemotaxis, activation, release of pro-inflammatory cytokines (IL-4, IL-5, IL-13) | nih.govnih.govkjim.orgrupress.org |

| DP1 | Airway smooth muscle cells, Immune cells | Smooth muscle relaxation, inhibition of cell migration | nih.gov |

Mechanisms in Allergic Rhinitis and Atopic Dermatitis

The involvement of PGD2 extends to other allergic conditions such as allergic rhinitis and atopic dermatitis. nih.gov In allergic rhinitis, PGD2 contributes to the characteristic symptoms of nasal congestion and inflammation by promoting the recruitment of eosinophils and other inflammatory cells to the nasal mucosa. nih.gov

Mast Cell Activation and Prostaglandin (B15479496) D2 Release

Mast cells, key players in the immune system, are major producers of PGD2. wikipedia.org Upon activation, typically triggered by allergens binding to IgE receptors on their surface, mast cells release a cascade of inflammatory mediators, with PGD2 being a predominant prostaglandin product. mastattack.orgnih.gov This release is not instantaneous; the appearance of PGD2 outside the cell is delayed compared to the secretion of pre-stored granule-associated mediators like histamine. nih.gov Studies have shown a direct relationship between the number of activated mast cells and the quantity of PGD2 generated. nih.gov

The synthesis of PGD2 in mast cells is primarily catalyzed by the enzyme hematopoietic prostaglandin D synthase (H-PGDS). bioscientifica.compnas.org This process is initiated by cyclooxygenase-1 (COX-1). nih.gov Once released, PGD2 exerts its effects by binding to two distinct G protein-coupled receptors: the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. wikipedia.orgnih.gov These receptors often mediate opposing effects. nih.gov

The release of PGD2 from activated mast cells has significant downstream consequences. It is a potent bronchoconstrictor, demonstrating greater potency than histamine. mastattack.org Elevated levels of PGD2 are associated with inflammatory conditions such as asthma and chronic coughing. mastattack.org Furthermore, PGD2 can induce vasodilation, leading to symptoms like flushing. mastattack.org Interestingly, while PGD2 is a driver of inflammation in many contexts, it may also play a role in the resolution of inflammation. mastattack.org

Reproductive System Physiology and Pathology

PGD2 signaling plays a crucial and complex role in both male and female reproductive systems, influencing development, function, and being implicated in various pathologies. bioscientifica.comnih.gov Two key enzymes are responsible for PGD2 synthesis in the reproductive tract: lipocalin-type PGD synthase (L-PGDS) and hematopoietic PGD synthase (H-PGDS). nih.govresearchgate.net L-PGDS is prominently found in seminal plasma and is thought to be important for male reproduction, while H-PGDS is present in various female reproductive tissues, including the fallopian tube and endometrium, suggesting a significant role in female reproduction. nih.gov

Testicular Formation and Function (Sertoli cell differentiation, spermatogenesis)

In the developing male, PGD2 is a critical factor in the differentiation of Sertoli cells, the supporting cells of the testes essential for sperm production. The process of male sex determination is initiated by the SRY gene, which in turn activates the SOX9 gene. frontiersin.org PGD2 signaling plays a vital role in this cascade. frontiersin.orgnih.gov It induces the nuclear translocation of the SOX9 protein, a key step in Sertoli cell differentiation. bioscientifica.comnih.gov This occurs through the DP1 receptor and the stimulation of the cAMP pathway. bioscientifica.com Furthermore, a positive feedback loop exists where SOX9 activates the transcription of the L-PGDS gene, leading to increased PGD2 production, which in turn further maintains SOX9 expression. frontiersin.orgnih.gov This PGD2-SOX9 loop acts independently of another critical signaling pathway involving Fibroblast growth factor 9 (FGF9). frontiersin.orgnih.gov

The widespread expression of both L-PGDS and H-PGDS in the male reproductive tract points to the involvement of PGD2 in the development of both embryonic and adult testes, as well as in sperm maturation and spermatogenesis. bioscientifica.comnih.gov

Germline Differentiation and Meiosis Inhibition

Following Sertoli cell differentiation, these cells influence the fate of the germ cells. bioscientifica.com In the male embryo, PGD2 signaling is instrumental in guiding germline differentiation and preventing the premature entry into meiosis. bioscientifica.com Around embryonic day 13.5 in mice, PGD2, produced by both Sertoli and germ cells, acts through its DP2 receptor to promote the differentiation of male germ cells. bioscientifica.comnih.govbiologists.com

This is achieved through several mechanisms:

Activation of Nanos2: PGD2 upregulates the expression of the male germ cell marker Nanos2, which actively represses the entry into meiosis by inhibiting the gene Stra8. bioscientifica.comnih.gov

Cell Cycle Arrest: PGD2 promotes the expression of the cell cycle inhibitor p21 and represses the expression of Cyclin E, contributing to the mitotic arrest of male germ cells in the G0/G1 phase. bioscientifica.comnih.gov

Repression of Pluripotency Markers: PGD2 signaling also leads to the repression of pluripotency markers such as Sox2, Pou5f1, and Nanog. bioscientifica.com

These actions of PGD2 ensure that male germ cells remain quiescent until after birth, when they will resume mitosis and subsequently enter meiosis at the appropriate time. bioscientifica.com

Roles in Female Reproduction and Embryo-Maternal Recognition

In the female reproductive system, H-PGDS is found in the granulosa cells of ovarian follicles. bioscientifica.com PGD2 produced in this location interferes with follicle-stimulating hormone (FSH) signaling, leading to increased expression of FSH and luteinizing hormone (LH) receptors. bioscientifica.com This, in turn, activates steroidogenic genes and subsequent progesterone (B1679170) secretion. bioscientifica.com PGD2 also plays a role in regulating follicular growth by inhibiting the proliferation of granulosa cells. bioscientifica.com

During pregnancy, PGD2 contributes to the crucial process of embryo-maternal recognition and the maintenance of pregnancy. nih.govresearchgate.net It acts as a chemoattractant, recruiting immune cells, specifically T helper type 2 (Th2) and T cytotoxic type 2 (Tc2) cells, to the maternal-fetal interface. nih.govresearchgate.net This is mediated through the CRTH2 receptor. nih.gov Additionally, PGD2, acting through the DP1 receptor, inhibits the migration of dendritic cells, thereby suppressing antigen presentation. nih.govresearchgate.net This modulation of the immune response helps to establish a tolerant environment for the developing embryo. nih.gov

Association with Reproductive Disorders (e.g., infertility, cryptorchidism, testicular cancer)

Given its critical roles in reproductive development and function, it is not surprising that dysregulation of PGD2 signaling is associated with several reproductive disorders. bioscientifica.comnih.gov

Infertility: Alterations in PGD2 signaling may contribute to infertility in both males and females. bioscientifica.comnih.gov In females, a study has suggested that lower follicular fluid PGD2 levels are found in patients with a poor ovarian response during IVF protocols. tinnitusjournal.com

Cryptorchidism: This condition, characterized by undescended testes, could potentially be linked to disruptions in the PGD2-mediated processes of testicular development. bioscientifica.comnih.gov

Testicular Cancer: PGD2 signaling has been implicated in the suppression of testicular cancer cell growth. bioscientifica.com The PGD2/DP1 signaling pathway can upregulate SOX9 expression, which in turn inhibits the growth of cancer cells. bioscientifica.com L-PGDS and SOX9 expression have been shown to suppress the migration and invasion of testicular cancer cells. bioscientifica.com Conversely, in cases of testicular cancer, high expression of COX1 and COX2, the enzymes that initiate prostaglandin synthesis, has been observed. bioscientifica.com

Central Nervous System Function and Neuromodulation

Prostaglandin D2 is the most abundant prostaglandin found in the brain and plays a significant role as a neuromodulator. nih.govnih.govbiorxiv.org PGD2 synthetase activity is widely distributed throughout the brain and spinal cord, with the highest concentrations found in the hypothalamus and thalamus. nih.govnih.govpnas.org

PGD2 exerts its effects in the central nervous system (CNS) through its two receptors, DP1 and DP2, which often have opposing actions. nih.govbiorxiv.org Activation of the DP1 receptor is generally associated with neuroprotective effects. nih.gov Studies have shown that PGD2, acting through the DP1 receptor, can protect neurons from excitotoxic injury in a cAMP-dependent manner. nih.gov This suggests a paradoxical neuroprotective role for prostaglandins (B1171923) in the CNS. nih.gov

Conversely, activation of the DP2 receptor has been linked to neuronal loss. nih.gov PGD2 is also involved in regulating fundamental physiological processes such as sleep, body temperature, and pain perception. mastattack.orgnih.gov Its role in sleep induction is particularly well-documented. wikipedia.org Furthermore, PGD2 signaling is implicated in the response to pathological conditions in the brain, with its levels increasing under such circumstances. biorxiv.org The complex and sometimes contradictory roles of PGD2 in the CNS highlight the intricate nature of its neuromodulatory functions.

Regulation of Sleep-Wake Cycles (NREM and REM sleep)

Prostaglandin D2 (PGD2) is a significant endogenous sleep-promoting substance. nih.gov Its role in regulating the sleep-wake cycle, encompassing both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep, has been a subject of extensive research. nih.govcambridge.org The concentration of PGD2 in the cerebrospinal fluid exhibits a distinct diurnal rhythm that aligns with the sleep-wake cycle, and its amplitude increases with sleep deprivation, indicating a heightened sleep propensity. researchgate.net

Microinjections of nanomolar quantities of PGD2 into the rat brain have been shown to cause a substantial increase in both NREM and REM sleep. cambridge.org The administration of a PGD2 synthase inhibitor, a DP1 antagonist, or an adenosine (B11128) A2A receptor antagonist leads to the suppression of both NREM and REM sleep, highlighting the critical role of the PGD2-adenosine system in maintaining physiological sleep. nih.gov Furthermore, studies involving the infusion of a DP1 antagonist in rats demonstrated a dose-dependent reduction in both NREM and REM sleep, reinforcing the necessity of PGD2 acting through DP1 receptors for normal sleep maintenance. cambridge.org In female rats, estradiol (B170435) has been found to decrease the activation of sleep-active neurons in the ventrolateral preoptic area (VLPO) and downregulate the expression of lipocalin-type prostaglandin D synthase (L-PGDS), the enzyme responsible for producing the sleep-promoting PGD2. royalsocietypublishing.org

Mechanisms of Sleep Induction (Adenosine A2A receptor, histaminergic arousal system inhibition)

The sleep-inducing effects of PGD2 are mediated through a complex signaling cascade involving the adenosine A2A receptor and the inhibition of the histaminergic arousal system. nih.govnih.gov PGD2, produced by lipocalin-type PGD synthase in the brain, is secreted into the cerebrospinal fluid and acts as a sleep hormone. nih.govnih.gov It stimulates DP1 receptors located in the leptomeninges of the basal forebrain and hypothalamus. nih.gov This stimulation triggers the release of adenosine, which then acts as a paracrine signaling molecule to promote sleep. nih.govnih.gov

Adenosine, in turn, activates adenosine A2A receptor-expressing sleep-promoting neurons. nih.govnih.gov Studies have shown that a continuous infusion of a selective A2A-adenosine agonist into the subarachnoid space of the rostral basal forebrain in rats leads to a dose-dependent increase in slow-wave sleep (SWS) and paradoxical sleep (PS). nih.gov Conversely, an A1-adenosine agonist initially suppresses SWS before causing an increase. nih.gov The sleep-promoting neurons in the ventrolateral preoptic area (VLPO), activated by adenosine, send inhibitory GABAergic and galaninergic projections to the histaminergic arousal center in the tuberomammillary nucleus (TMN), effectively suppressing wakefulness. nih.govnih.gov Research has demonstrated that PGD2 infusion increases c-Fos immunoreactivity, a marker of neuronal activity, in the VLPO, which is positively correlated with sleep, and decreases it in the TMN. nih.gov Recent findings also indicate that PGD2 receptors (DP1) are present in astrocytes of the VLPO, and PGD2 application leads to an increase in extracellular adenosine levels released from these astrocytes. acs.org

Role in Pain Perception

Prostaglandins, including PGD2, are key mediators in inflammation and pain. uzh.ch They are produced from arachidonic acid by cyclooxygenase enzymes when tissues are injured. nih.gov While it was initially believed that prostaglandins primarily sensitize peripheral nociceptors, it is now understood that they also exert pronociceptive effects within the central nervous system, particularly at the spinal cord level. uzh.ch

Intrathecal administration of PGD2, along with PGE2 and PGF2α, has been shown to induce nociceptive effects in conscious mice. uzh.ch Studies using genetically modified mice have indicated that PGI2 and PGE2 are the dominant mediators of inflammatory pain. uzh.ch In the context of PGD2's specific role, research has shown that it can directly sensitize esophageal nodose neurons, which are involved in nociception, by lowering their action potential threshold. johnshopkins.edu Furthermore, a DP1 receptor agonist mimicked this sensitizing effect, and a DP1 receptor antagonist significantly inhibited the sensitization induced by both PGD2 and mast cell activation. johnshopkins.edu In dorsal root ganglion and trigeminal neurons, which are primary sensory neurons, PGD2 appears to be pro-nociceptive, with its effect predominantly mediated by the DP1 receptor. nih.gov

Implications in Mood Regulation (e.g., depressive disorders)

Emerging evidence suggests a potential link between Prostaglandin D2 (PGD2) and mood regulation, particularly in the context of major depressive disorder (MDD). oup.comnih.govnih.gov MDD is a prevalent and burdensome condition characterized by persistent low mood and loss of interest or pleasure. nih.gov

Studies have revealed that PGD2 levels are decreased in the plasma of patients with MDD and in the brains of mice exhibiting depression-like behaviors. oup.comnih.govnih.gov This suggests a dysregulation of PGD2 in depressive states. nih.gov To further investigate this connection, researchers have experimentally inhibited PGD2 production in mice, which resulted in an increased immobility time in the forced swimming test—a common measure of depression-like behavior in animal models. oup.comnih.govnih.gov Notably, this effect was reversible with the administration of the antidepressant imipramine. oup.comnih.govnih.gov These findings collectively indicate that reduced levels of PGD2 are associated with depression-like behaviors, pointing to a potential role for this prostaglandin in the pathophysiology of depressive disorders. oup.com

Cardiovascular System Homeostasis

Regulation of Vascular Permeability and Endothelial Barrier Function

Prostaglandin D2 (PGD2) plays a significant role in modulating vascular permeability and maintaining endothelial barrier function, which is crucial for controlling the passage of fluids and solutes from blood vessels into surrounding tissues. nih.govnih.gov Studies have shown that PGD2 signaling through its DP receptor can decrease endothelial permeability both in laboratory settings and in living organisms. nih.govahajournals.orgahajournals.org This effect is mediated by a specific intracellular pathway involving cAMP, PKA, and Tiam1/Rac1 activation. nih.gov

Treatment of human umbilical vein endothelial cells with PGD2 or a DP receptor agonist led to a dose-dependent increase in transendothelial electrical resistance and a decrease in FITC-dextran permeability, both of which are indicators of reduced endothelial permeability. ahajournals.orgahajournals.org In vivo experiments have further corroborated these findings, showing that a DP agonist can attenuate vascular leakage caused by inflammatory agents like croton oil or histamine. nih.govahajournals.orgahajournals.org Interestingly, while some research points to the DP1 receptor as the primary mediator of this barrier-enhancing effect, other studies suggest that in human pulmonary and dermal microvascular endothelial cells, the EP4 receptor may play a more significant role. nih.govpreprints.orgresearchgate.net

Modulation of Vasodilation and Vasoconstriction

Prostaglandin D2 (PGD2) exhibits complex and sometimes opposing effects on blood vessel tone, capable of inducing both vasodilation (widening of blood vessels) and vasoconstriction (narrowing of blood vessels). nih.govnih.gov These actions are dependent on the specific vascular bed, animal species, and the receptors it activates. nih.gov

In some vascular beds, the constrictor effects of PGD2 are mediated through the activation of thromboxane (B8750289)/endoperoxide (TX/E) receptors. nih.gov For instance, in awake sheep, PGD2-induced pulmonary vasoconstriction was blocked by TX/E receptor antagonists, indicating that this effect is not due to the generation of thromboxane itself but rather the direct action of PGD2 on these receptors. nih.gov Conversely, under conditions of preconstriction and TX/E receptor blockade, a mild vasodilatory effect of PGD2 can be observed in the pulmonary vasculature. nih.gov Further research in mice has shown that PGD2 can evoke vasoconstrictor responses in renal and mesenteric arteries by acting on both TP and EP3 receptors. nih.gov These vasoconstrictor activities can, in some cases, outweigh its concurrent vasodepressor effect, which is primarily mediated through the DP1 receptor. nih.gov

Influence on Platelet Aggregation

Prostaglandin D2 (PGD2) is a significant, albeit complex, regulator of platelet function. It is synthesized by platelets themselves and can act as an inhibitor of platelet aggregation. nih.govnih.gov This inhibitory effect is primarily mediated through the activation of adenylate cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP) levels. nih.gov

The interaction of PGD2 with its receptors on the platelet surface is crucial to its function. Platelets possess a specific receptor for PGD2, distinct from the receptors for other prostaglandins like PGE1 and PGI2. nih.gov The potency of PGD2 in inhibiting aggregation is noteworthy; in human platelets, its inhibitory effect is reported to be twice that of PGE1, although less potent than PGI2. austinpublishinggroup.com

However, the effect of PGD2 on platelet aggregation is not uniform across species. For instance, its inhibitory action is observed in human and rabbit platelets but not in murine platelets, a difference attributed to the presence or absence of the DP1 receptor coupled to Gs protein. austinpublishinggroup.com

Clinical relevance is seen in patients with myeloproliferative disorders, where platelets often exhibit resistance to the anti-aggregatory effects of PGD2. nih.gov Studies have shown a significant reduction in the number of PGD2 binding sites on platelets from these patients, which correlates with decreased PGD2-activated adenylate cyclase activity. This finding underscores the importance of the PGD2 signaling pathway in regulating platelet function and its potential role in hematological disorders. nih.gov

| Prostaglandin | Effect on Platelet Aggregation | Receptor(s) Involved |

| PGD2 | Inhibitory | DP1 |

| PGE1 | Inhibitory | IP, EPs |

| PGI2 | Inhibitory | IP |

| TXA2 | Stimulatory | TP |

Involvement in Vascular Remodeling

Prostaglandin D2 (PGD2) and its signaling pathways play a significant role in the complex process of vascular remodeling, particularly in the context of hypertension. ahajournals.orgnih.gov Vascular remodeling involves changes in the structure of blood vessels, and the transition of vascular smooth muscle cells (VSMCs) into a myofibroblast-like phenotype is a key event in this process. ahajournals.orgnih.gov

Research indicates that the activation of the PGD2 receptor 1 (DP1) can protect against vascular remodeling. ahajournals.orgnih.gov In a mouse model of angiotensin II-induced hypertension, activation of the DP1 receptor was shown to mitigate the transition of VSMCs to myofibroblasts. ahajournals.orgnih.gov This protective effect is mediated through a signaling cascade involving the exchange protein directly activated by cAMP (Epac)-1 and the inhibition of Ras-related protein 1 (Rap-1) and RhoA activation. ahajournals.org

Furthermore, the metabolite of PGD2, 15-deoxy-Δ-12,14-prostaglandin J2 (15d-PGJ2), also influences vascular remodeling. nih.gov 15d-PGJ2 has been shown to inhibit the proliferation of VSMCs and alter the expression of contractile and inflammatory proteins within these cells. nih.gov While some of its effects are mediated through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key regulator of gene expression, other actions of 15d-PGJ2 are independent of this receptor. nih.gov The precise mechanisms and the role of PPAR-γ activation in the effects of 15d-PGJ2 on VSMCs are still under investigation, with some contradictory findings reported. nih.gov

| Mediator | Effect on Vascular Smooth Muscle Cells (VSMCs) | Key Signaling Pathway |

| PGD2 (via DP1 receptor) | Inhibits transition to myofibroblasts | Epac-1 -> Rap-1 -> RhoA |

| 15d-PGJ2 | Inhibits proliferation, alters protein expression | PPAR-γ dependent and independent pathways |

Other Physiological and Pathological Contexts

Intestinal Homeostasis and Inflammatory Bowel Disease

Prostaglandin D2 (PGD2) and its derivatives are lipid mediators that play a dual role in maintaining the integrity of the intestinal epithelial barrier and are implicated in the pathophysiology of inflammatory bowel disease (IBD). nih.gov The function of PGD2 in the gut can be either pro-inflammatory or anti-inflammatory, a duality that appears to be dependent on the differential expression of its receptors on intestinal epithelial cells versus surrounding immune cells. nih.gov

The enteric nervous system (ENS), which includes enteric glial cells, is a source of PGD2 and its metabolite 15d-PGJ2. nih.govnih.gov The ENS is recognized for its protective role in controlling the intestinal epithelial barrier and its involvement in the development of IBD. nih.gov In inflammatory conditions, such as Crohn's disease, the PGD2 metabolic pathway is activated. nih.gov Studies have shown an upregulation of lipocalin-type PGD synthase (L-PGDS), the enzyme responsible for PGD2 production, in the inflamed colonic mucosa of patients with active Crohn's disease. nih.gov This suggests that in response to inflammatory stress, enteric neurons and glial cells increase the production of PGD2, which in turn acts as a key signaling molecule within the neuro-glio-epithelial unit to regulate gut barrier integrity. nih.govnih.gov

Renal Injury and Dysfunction

Prostaglandin D2 (PGD2) signaling is implicated in the progression of renal injury and dysfunction. nih.gov The enzyme that synthesizes PGD2, prostaglandin D2 synthase (PGD2S), has been observed to increase in the blood in correlation with decreasing renal function, similar to creatinine. nih.gov In chronic renal failure, there is an increase in renal cyclooxygenase-2 (COX-2), which can lead to a shift in the prostaglandin metabolic pathway towards the production of PGD2 and its downstream metabolite, 15-deoxy-Δ-12,14-PGJ2. nih.gov

These metabolites have been shown to induce apoptosis (programmed cell death) in cultured kidney proximal tubule cells. nih.gov This suggests that an overactive PGD2 pathway could contribute to the cell death and tissue damage seen in chronic kidney disease. Furthermore, in patients undergoing dialysis, blood levels of PGD2S are significantly elevated. nih.gov

Intrarenal infusion of PGD2 has been shown to increase renal artery flow, urine output, and the excretion of sodium and potassium in a dose-dependent manner. nih.gov PGD2 exerts its effects through two main receptors, DP1 and DP2 (also known as CRTH2). nih.gov The DP1 receptor is more widely expressed and has various functions, while the DP2 receptor is predominantly found on inflammatory cells like Th2 lymphocytes. nih.gov In the context of kidney disease, PGD2 can mediate the activation of Th2 lymphocytes via the CRTH2 receptor, which in turn can promote fibrosis through the production of interleukins IL-4 and IL-13. nih.govdovepress.com

Adipocyte Differentiation and Lipid Metabolism

Prostaglandin D2 (PGD2) and its metabolites have a complex and sometimes contradictory role in the regulation of adipogenesis (the formation of fat cells) and lipid metabolism. jst.go.jpnih.gov On one hand, PGD2 and its non-enzymatic derivatives, including 15-deoxy-Δ-12,14-PGJ2 (15d-PGJ2), can promote adipogenesis. jst.go.jp 15d-PGJ2 is a known ligand for peroxisome proliferator-activated receptor-gamma (PPARγ), a master regulator of adipocyte differentiation. jst.go.jp PGD2 itself can also enhance lipid accumulation in adipocytes by suppressing lipolysis (the breakdown of fats). uniprot.org This anti-lipolytic effect is mediated through the DP2 (CRTH2) receptor, which, when activated, represses the cAMP-PKA-HSL signaling pathway. uniprot.org

Conversely, some studies have shown that the timing of PGD2 exposure during the differentiation process is critical. nih.gov When PGD2 is added during the differentiation phase of preadipocytes (3T3-L1 cells), it can suppress adipogenesis by downregulating the expression of PPARγ. nih.gov This inhibitory effect appears to be linked to a reduction in the expression of both DP1 and DP2 receptors during the subsequent maturation phase. nih.gov

In the context of cardiac tissue, elevated levels of PGD2 have been associated with a shift in the differentiation of cardiac progenitor cells from an endothelial lineage towards white adipocyte formation. plos.org This effect was also mediated through the DP2 receptor. plos.org

| Phase of Adipogenesis | Effect of PGD2 | Mechanism |

| Differentiation Phase | Suppresses Adipogenesis | Downregulation of PPARγ, DP1, and DP2 expression |

| Maturation Phase | Promotes Adipogenesis | Activation of DP1/DP2 receptors, suppression of lipolysis via DP2 |

Hair Follicle Neogenesis

Prostaglandin D2 (PGD2) has been identified as a potent inhibitor of hair growth and hair follicle neogenesis, the process of forming new hair follicles. nih.govnih.gov This is in contrast to other prostaglandins like PGE2 and PGF2α, which have been shown to enhance hair growth. nih.gov

Elevated levels of PGD2 and the enzyme that synthesizes it, prostaglandin D2 synthase (PTGDS), are found in the bald scalp of individuals with androgenetic alopecia (male pattern baldness) compared to haired areas. h1.cowikipedia.org In mouse models, PGD2 levels increase just before the regression phase (catagen) of the hair follicle cycle, suggesting its role in inhibiting hair growth. h1.co

The inhibitory effect of PGD2 on hair follicle neogenesis is mediated through its receptor GPR44 (also known as DP2 or CRTH2). nih.govnih.gov Studies using wound-induced hair follicle neogenesis (WIHN) as a model for skin regeneration have shown that the application of exogenous PGD2 decreases the formation of new hair follicles. nih.govnih.gov Conversely, mice lacking the GPR44 receptor show increased WIHN and are resistant to the inhibitory effects of PGD2. nih.govnih.gov These findings suggest that targeting the PGD2-GPR44 signaling pathway could be a therapeutic strategy to promote hair follicle regeneration. nih.govresearchgate.net

| Compound | Role in Hair Follicle Neogenesis |

| Prostaglandin D2 (PGD2) | Inhibitor |

| Prostaglandin E2 (PGE2) | Promoter |

| Prostaglandin F2α (PGF2α) | Promoter |

Molecular and Genetic Determinants of Prostaglandin D2 Pathway Regulation

Gene Expression and Transcriptional Control of Synthases (L-PGDS, H-PGDS)

The production of PGD2 is catalyzed by two distinct enzymes, Lipocalin-type PGD2 synthase (L-PGDS) and hematopoietic PGD2 synthase (H-PGDS), whose expression is under tight transcriptional control, varying by cell type and stimulus.

Lipocalin-Type Prostaglandin (B15479496) D2 Synthase (L-PGDS): The expression of the L-PGDS gene (PTGDS) is governed by a complex interplay of transcription factors and signaling pathways. In human brain-derived TE671 cells, protein kinase C (PKC) signaling activates L-PGDS gene expression by suppressing the inhibitory Notch-HES signaling pathway and enhancing the function of activating protein-2β (AP-2β). nih.gov The Notch-Hes signal typically represses gene expression by interacting with an N-box in the promoter region. nih.gov Furthermore, serum starvation can induce L-PGDS expression through the binding of upstream stimulatory factor-1 (USF-1) to an atypical E-box located within intron 4. nih.gov

Various hormones also modulate PTGDS transcription. Thyroid hormone, for instance, activates its expression via a thyroid hormone response element. nih.gov Conversely, while glucocorticoids like dexamethasone (B1670325) are known to suppress inflammation, they have been shown to induce L-PGDS expression in mouse neuronal cells. nih.gov In vascular endothelial cells, physical stimuli such as fluid shear stress can trigger L-PGDS gene expression through the activation of the AP-1 binding site by c-Fos and c-Jun. nih.gov In macrophages, lipopolysaccharide (LPS) upregulates L-PGDS expression, a process positively regulated by AP-1 and negatively by p53. nih.gov This induction is mediated by the transcription factor PU.1, which is phosphorylated by casein kinase II (CKII) upon LPS stimulation. nih.gov In rat leptomeningeal cells, interleukin-1β (IL-1β) upregulates L-PGDS expression via two nuclear factor-kappa B (NF-κB) elements in the gene promoter. sigmaaldrich.com

Hematopoietic Prostaglandin D2 Synthase (H-PGDS): H-PGDS, encoded by the HPGDS gene, is a member of the sigma-class glutathione (B108866) S-transferase family and is crucial for prostanoid production in immune cells like mast cells. wikipedia.orgxcode.life Its transcriptional activation in megakaryoblastic cells involves the roles of an oct-1 element in the 5'-flanking region and an AP-2 element located in the first untranslated exon. In macrophages, the expression of H-PGDS is induced by the cooperative action of PU.1 and MAPK-activated c-Jun. nih.gov

Key Transcriptional Regulators of PGD2 Synthases

| Synthase | Transcription Factor/Element | Effect on Expression | Cell/Tissue Context | Source |

|---|---|---|---|---|

| L-PGDS | AP-2β | Activation | Human brain cells (TE671) | nih.gov |

| L-PGDS | Hes-1 (Notch signaling) | Repression | Human brain cells (TE671), Rat leptomeningeal cells | nih.gov |

| L-PGDS | USF-1 | Activation (upon serum starvation) | Human brain cells (TE671) | nih.gov |

| L-PGDS | AP-1 (c-Fos/c-Jun) | Activation (upon fluid shear stress) | Human vascular endothelial cells | nih.gov |

| L-PGDS | NF-κB | Activation (stimulated by IL-1β) | Rat leptomeningeal cells | sigmaaldrich.com |

| L-PGDS | PU.1 | Activation (stimulated by LPS) | Mouse macrophages | nih.gov |

| H-PGDS | Oct-1 | Activation | Megakaryoblastic cells | |

| H-PGDS | AP-2 | Activation | Megakaryoblastic cells | |

| H-PGDS | PU.1 / c-Jun | Activation (stimulated by LPS) | Macrophages | nih.gov |

Genetic Polymorphisms and Haplotypes of Prostaglandin D2 Receptors (e.g., PTGDR)

The gene encoding the primary PGD2 receptor, DP1 (PTGDR), has been identified as a susceptibility gene for asthma. nih.gov Genetic variations, particularly single nucleotide polymorphisms (SNPs) in the promoter region of PTGDR, can alter its expression and have been associated with allergic diseases.

Several studies have investigated SNPs within the PTGDR promoter. For example, the -197T>C and -613C>T polymorphisms have been significantly associated with allergic asthma and specific allergies to pollen and mites. nih.gov The presence of these SNPs can alter the binding affinity of transcription factors, thereby influencing the promoter's activity. nih.gov

These individual SNPs are often inherited together in blocks known as haplotypes. The specific combination of haplotypes, or diplotypes, can have functional consequences on gene expression. For instance, certain haplotype combinations have been linked to different asthma and allergy phenotypes, likely by modifying the promoter's activity and leading to altered receptor expression. nih.gov A comprehensive study combining genetic, epigenetic, and expression analysis revealed a 2.34-fold increase in PTGDR gene expression in asthmatic patients compared to controls, underscoring the functional impact of these genetic and regulatory variations. nih.gov

Notable Polymorphisms in the PTGDR Gene Promoter

| Polymorphism | Location | Associated Phenotype | Functional Implication | Source |

|---|---|---|---|---|

| -197T>C | Promoter Region | Allergic Asthma | Alters transcription factor affinity, associated with increased gene expression in asthmatics. | nih.gov |

| -613C>T | Promoter Region | Allergy to pollen and mites | Determines variations in electrophoretic mobility shift assays (EMSAs), indicating altered protein binding. | nih.gov |

| -549T>C | Promoter Region | Asthma | Associated with asthma susceptibility in some populations. | |

| -441C>T | Promoter Region | Asthma | Studied in relation to asthma, though associations can vary between populations. |

Post-Translational Modifications of Prostaglandin D2 Synthases and Receptors

After protein synthesis, post-translational modifications (PTMs) provide a further layer of regulation, altering the activity, stability, and localization of proteins in the PGD2 pathway. nih.gov

PGD2 Synthases: L-PGDS is known to be a highly glycosylated protein, and this modification is crucial for its function. nih.gov Mammalian L-PGDS typically has two N-glycosylation sites. nih.gov PTMs can also regulate the degradation of these synthases. For example, H-PGDS can be targeted for degradation via the ubiquitin-proteasome system. nih.gov A chimeric small molecule designed to bind to both H-PGDS and an E3 ligase component (cereblon) was shown to induce the potent degradation of the H-PGDS protein. nih.gov This highlights ubiquitination as a key PTM controlling the cellular levels of H-PGDS.

PGD2 Receptors: The PGD2 receptor DP1 (PTGDR) also undergoes PTMs that can modulate its function. The protein has three potential sites for N-glycosylation (at asparagine residues 10, 90, and 297). genecards.orgwikipedia.org Additionally, the DP1 receptor can be phosphorylated by Protein Kinase C at multiple sites within its cytoplasmic loops and C-terminus, which can influence its signaling activity and interaction with other proteins. wikipedia.org

Summary of Post-Translational Modifications in the PGD2 Pathway

| Protein | Modification Type | Site/Residue (if known) | Functional Consequence | Source |